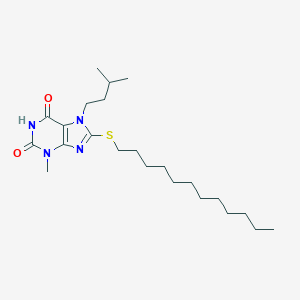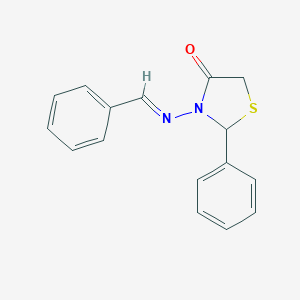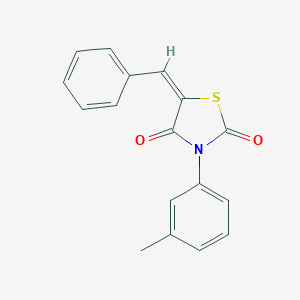
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as DIDS, is a sulfonamide compound that has been extensively studied for its biochemical and physiological effects. DIDS is commonly used as a research tool to investigate a variety of cellular processes, including ion transport, protein trafficking, and cell signaling.
作用机制
The mechanism of action of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is complex and not fully understood. It is thought to inhibit ion channels by binding to a specific site on the channel protein. 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance in the body.
Biochemical and Physiological Effects:
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, leading to an increase in intracellular chloride concentration. This can have a variety of downstream effects, including inhibition of cell proliferation and induction of apoptosis. 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the activity of carbonic anhydrase, leading to an increase in blood pH.
实验室实验的优点和局限性
One advantage of using 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating a variety of cellular processes. However, one limitation of using 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is that it has been shown to have off-target effects on a variety of ion channels and enzymes. This can make it difficult to interpret the results of experiments using 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
未来方向
There are a variety of future directions for research on 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more specific inhibitors of ion channels and enzymes that are targeted by 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Another area of interest is the investigation of the downstream effects of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione inhibition of chloride channels and carbonic anhydrase. Finally, there is interest in the development of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione derivatives that may have improved potency and specificity.
合成方法
The synthesis of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3,7-dihydro-1H-purine-2,6-dione with dodecyl mercaptan and isopentyl bromide. The reaction is carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
科学研究应用
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool to investigate various cellular processes. It has been shown to inhibit a variety of ion channels, including chloride channels, bicarbonate channels, and anion exchangers. 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been used to study protein trafficking and membrane fusion. In addition, 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
属性
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2S/c1-5-6-7-8-9-10-11-12-13-14-17-30-23-24-20-19(27(23)16-15-18(2)3)21(28)25-22(29)26(20)4/h18H,5-17H2,1-4H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOASURKICNNIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)

![N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403489.png)
![4-({4-nitrophenyl}sulfanyl)-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403490.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B403501.png)

![8-(2,3-Dichlorophenyl)-4c,7,7a,8,10,10a,11,13a-octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B403522.png)
![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B403523.png)
![5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole](/img/structure/B403525.png)
![4-(2,3-dichlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403527.png)
![1-benzyl-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B403528.png)